molecular formula C12H19NO2 B13270478 1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL

1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL

Cat. No.: B13270478
M. Wt: 209.28 g/mol
InChI Key: WCMRBXDCHAJRSF-UHFFFAOYSA-N
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Description

1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL is an organic compound with the molecular formula C12H19NO2 It is a secondary amine and an alcohol, characterized by the presence of an ethoxyphenyl group attached to the nitrogen atom and a hydroxyl group on the second carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL typically involves the reaction of 4-ethoxybenzylamine with an appropriate epoxide or halohydrin. One common method is the reaction of 4-ethoxybenzylamine with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-one.

    Reduction: Formation of 1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of beta-blockers and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. For example, if used as a beta-blocker, it would bind to beta-adrenergic receptors, preventing the action of endogenous catecholamines like adrenaline and noradrenaline, thereby reducing heart rate and blood pressure.

Comparison with Similar Compounds

1-{[(4-Ethoxyphenyl)methyl]amino}propan-2-OL can be compared with other similar compounds, such as:

    Bisoprolol: A beta-blocker with a similar structure but different substituents.

    Propranolol: Another beta-blocker with a different aromatic ring structure.

    Metoprolol: A beta-blocker with a similar amine and alcohol functional groups but different aromatic substituents.

The uniqueness of this compound lies in its specific ethoxyphenyl group, which may confer distinct pharmacological properties compared to other beta-blockers.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C12H19NO2/c1-3-15-12-6-4-11(5-7-12)9-13-8-10(2)14/h4-7,10,13-14H,3,8-9H2,1-2H3

InChI Key

WCMRBXDCHAJRSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC(C)O

Origin of Product

United States

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